molecular formula C10H16O B2543889 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one CAS No. 57032-01-6

1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one

Cat. No.: B2543889
CAS No.: 57032-01-6
M. Wt: 152.237
InChI Key: SIKYESMDPLYQRH-UHFFFAOYSA-N
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Description

1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one (CAS 57032-01-6) is a high-purity organic compound with the molecular formula C10H16O and a molecular weight of 152.24 g/mol . This ketone features a bicyclo[2.2.2]octane ring system, a rigid and symmetric scaffold of significant interest in medicinal chemistry and chemical biology. Bicyclo[2.2.2]octane derivatives are recognized as close structural mimics of key leucine residues in protein-protein interactions . Specifically, research indicates this scaffold can serve as a core structure in developing compounds that block the interaction between nuclear hormone receptors (NRs) and steroid receptor coactivator (SRC) proteins . By mimicking the spatial orientation of leucine side chains from the LXXLL motif of coactivators, derivatives of this compound have been investigated as coactivator binding inhibitors (CBIs), presenting an alternative strategy to traditional hormone antagonists for interrupting NR signaling pathways . This makes 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one a valuable building block for researchers synthesizing complex molecules to study and modulate these critical biomolecular interactions. The compound is offered with a purity of 97% and should be stored sealed in a dry environment at room temperature . Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Hazard Statements: H315-H319-H335 - Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

1-(1-bicyclo[2.2.2]octanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(11)10-5-2-9(3-6-10)4-7-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYESMDPLYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57032-01-6
Record name 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-acetylbicyclo[2.2.2]octane: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The bicyclo[2.2.2]octane (BCO) framework has emerged as a critical structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring. This substitution allows drug development professionals to "escape from flatland," enhancing physicochemical properties such as solubility and metabolic stability, which are crucial for clinical success.[1][2] This guide provides an in-depth analysis of 1-acetylbicyclo[2.2.2]octane, a representative derivative that combines the rigid BCO core with a versatile acetyl functional group. We will explore its structural, physical, and spectroscopic properties, supported by field-proven experimental protocols, to offer a comprehensive resource for researchers and scientists in drug development.

The Bicyclo[2.2.2]octane Scaffold: A 3D Bioisostere

The limitations of flat, aromatic structures in drug candidates are well-documented, often leading to poor solubility, undesirable metabolic profiles, and off-target effects. The bicyclo[2.2.2]octane (BCO) scaffold directly addresses this challenge. As a saturated, rigid hydrocarbon cage, it mimics the geometry and vectoral properties of a para-substituted phenyl ring while increasing the fraction of sp³-hybridized carbons (Fsp³).[1] This structural shift away from planarity can disrupt crystal packing, leading to improved solubility, and present a less recognizable substrate for metabolic enzymes, thereby enhancing stability.[1]

1-acetylbicyclo[2.2.2]octane serves as an exemplary model. The acetyl group not only influences the molecule's overall polarity and potential for intermolecular interactions but also acts as a synthetic handle for further chemical elaboration, making it a valuable building block in the synthesis of more complex therapeutic agents.[3][4]

Molecular and Structural Properties

The fundamental characteristics of 1-acetylbicyclo[2.2.2]octane are derived from its unique bridged-ring system and the attached ketone functionality.

PropertyValueSource/Rationale
Molecular Formula C₁₀H₁₆OCalculated
Molecular Weight 152.23 g/mol Calculated
Core Scaffold Bicyclo[2.2.2]octaneCAS: 280-33-1[5]
Functional Group Ketone (acetyl)Characterized by a carbonyl (C=O) group
Hybridization sp³ (cage), sp² (carbonyl C)General Organic Chemistry Principles[6]

graph "1_acetylbicyclo_2_2_2_octane" {
layout="neato";
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="CH₂", pos="-1.2,0.75!"]; C3 [label="CH₂", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="CH₂", pos="1.2,-0.75!"]; C6 [label="CH₂", pos="1.2,0.75!"]; C7 [label="CH₂", pos="-0.6,0!"]; C8 [label="CH₂", pos="0.6,0!"]; C9 [label="C", pos="0,2.5!"]; O1 [label="O", pos="0,3.2!"]; C10 [label="CH₃", pos="-1.2,2.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C4; C2 -- C8; C8 -- C5; C1 -- C9 [label=""]; C9 -- O1 [style=filled, penwidth=2]; C9 -- C10; }

Caption: Molecular structure of 1-acetylbicyclo[2.2.2]octane.

Physicochemical Properties: An Expert Analysis

While extensive experimental data for this specific molecule is not consolidated in public databases, its properties can be reliably inferred from the parent BCO scaffold and the known behavior of aliphatic ketones.

PropertyPredicted Value / ObservationRationale and Causality
Melting Point > 170 °CThe parent BCO scaffold has a high melting point (169-170 °C) due to its highly symmetric, globular structure which allows for efficient crystal packing.[7] The addition of the polar acetyl group will likely increase this value due to the introduction of strong dipole-dipole interactions.
Boiling Point Higher than non-functionalized BCO (~140.5 °C)Ketones exhibit higher boiling points than analogous alkanes because the polar carbonyl group allows for dipole-dipole intermolecular forces.[8][9] However, lacking a hydroxyl group, it cannot hydrogen bond with itself, resulting in a lower boiling point than a corresponding alcohol.[8]
Solubility Soluble in polar organic solvents (e.g., acetone, ethyl acetate); sparingly soluble in water.The large, non-polar BCO cage dominates the molecule's character, limiting aqueous solubility. However, the polar ketone group can act as a hydrogen bond acceptor, granting slight water solubility and ensuring good solubility in moderately polar organic solvents.[6][8]
LogP (Octanol/Water) Moderately LipophilicThe LogP is expected to be lower (less lipophilic) than the parent BCO (LogP ≈ 2.59) due to the polar acetyl group, but the large hydrocarbon framework ensures the compound remains significantly lipophilic.

Spectroscopic and Analytical Characterization

The structural features of 1-acetylbicyclo[2.2.2]octane give rise to a distinct and predictable spectroscopic fingerprint, which is essential for its identification and quality control.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band in the region of 1700–1720 cm⁻¹ , which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone. Additional bands corresponding to sp³ C-H stretching (below 3000 cm⁻¹) and bending vibrations will also be present, confirming the hydrocarbon cage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be defined by two main regions. A complex multiplet structure will appear for the 13 protons of the BCO cage. A highly distinct, sharp singlet integrating to 3 protons will be observed further downfield, corresponding to the methyl group of the acetyl moiety.

    • ¹³C NMR: The most deshielded signal will be the carbonyl carbon, appearing well above 200 ppm . The sp³ carbons of the BCO cage will produce a set of signals in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation pathways would likely include the loss of the acetyl group (•COCH₃, m/z = 43) or the methyl radical from the acetyl group (•CH₃, m/z = 15), leading to significant fragment ions at m/z = 109 and m/z = 137, respectively.

Experimental Protocols for Property Determination

To ensure scientific integrity, all analytical claims must be verifiable. The following protocols outline standard, self-validating methodologies for characterizing 1-acetylbicyclo[2.2.2]octane.

Protocol 5.1: Qualitative Confirmation of the Carbonyl Group (2,4-DNPH Test)

This classic chemical test provides unambiguous confirmation of the ketone functional group.[6][10]

Causality: 2,4-dinitrophenylhydrazine reacts specifically with the electrophilic carbon of a carbonyl group in an addition-elimination reaction to form a brightly colored, solid dinitrophenylhydrazone precipitate.

Procedure:

  • Dissolve a small sample (~10-20 mg) of 1-acetylbicyclo[2.2.2]octane in 2 mL of ethanol in a test tube.

  • Add 3 mL of 2,4-dinitrophenylhydrazine (Brady's reagent) solution.

  • Shake the mixture vigorously.

  • Positive Result: The formation of a yellow, orange, or reddish-orange precipitate confirms the presence of the carbonyl group. If no precipitate forms immediately, gently warm the solution in a water bath (60 °C) for 5 minutes and allow it to cool.[10]

Protocol 5.2: Workflow for Physicochemical & Spectroscopic Analysis

A systematic workflow is essential for a complete and reliable characterization of a new or synthesized compound.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Physical Properties cluster_2 Structural Confirmation Sample Purified 1-acetyl-BCO DSC Melting Point (DSC) Sample->DSC Solubility Solubility Assessment Sample->Solubility DNPH 2,4-DNPH Test Sample->DNPH IR IR Spectroscopy Sample->IR NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS DNPH->IR Confirms C=O IR->NMR Confirms functional groups NMR->MS Confirms structure

Caption: A logical workflow for the comprehensive characterization of 1-acetylbicyclo[2.2.2]octane.

Methodology Overview:

  • Melting Point: Determined using Differential Scanning Calorimetry (DSC). A sample is heated at a constant rate, and the heat flow is measured relative to a reference. The melting point is identified by the endothermic peak corresponding to the solid-liquid phase transition.

  • Solubility: Assessed by adding a known mass of the compound to a known volume of solvent (e.g., water, ethanol, acetone) and determining the point of saturation through visual inspection or spectroscopic methods.

  • Spectroscopy: Standard protocols for acquiring IR (FTIR), NMR (in a suitable deuterated solvent like CDCl₃), and MS (GC-MS or direct infusion) data are employed to confirm the molecular structure and purity.

Conclusion

1-acetylbicyclo[2.2.2]octane is more than a simple ketone; it is a representative of a strategically important class of molecules in modern drug discovery. Its physicochemical properties are defined by the interplay between its rigid, non-polar BCO core and its polar acetyl group. This combination results in a high-melting solid with solubility in common organic solvents and a predictable spectroscopic profile. Understanding these properties is paramount for researchers aiming to leverage the BCO scaffold to create next-generation therapeutics with improved drug-like characteristics.

References

  • Experiment 4 Aldehydes and Ketones: Preparation and Qualitative Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Experimental No. (13) Aldehydes and ketones. (2021, July 16). College of Pharmacy, University of Babylon. Retrieved from [Link]

  • Ketones: Structure, Properties and Chemical test. (2024, November 20). Allen Overseas. Retrieved from [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Physical Properties of Aldehydes and Ketones Explained. (n.d.). Vedantu. Retrieved from [Link]

  • De la Fuente, J. A., et al. (2007). Synthesis of azabicyclo[2.2.n]alkane systems as analogues of 3-[1-methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). The Journal of Organic Chemistry, 72(8), 3112-5. Retrieved from [Link]

  • Supporting Information Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Bicyclo(2.2.2)octane. (n.d.). PubChem. Retrieved from [Link]

  • Burli, R. W., et al. (2003). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Bioorganic & Medicinal Chemistry Letters, 13(12), 2061-2064. Retrieved from [Link]

  • Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. (2016). Organic Chemistry Frontiers. Retrieved from [Link]

  • The synthesis and transformations of fused bicyclo[2.2.2]octenes. (2008). ARKIVOC. Retrieved from [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives. (2019). Google Patents.
  • Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). (n.d.). Cheméo. Retrieved from [Link]

  • Bicyclo[2.2.2]octane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives. (2020). Google Patents.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (n.d.). Organic and Biomolecular Chemistry. Retrieved from [Link]

Sources

Thermodynamic Stability & Bioisosteric Utility of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of bicyclo[2.2.2]octane (BCO) derivatives, tailored for researchers in physical organic and medicinal chemistry.

Executive Summary

Bicyclo[2.2.2]octane (BCO) represents a unique thermodynamic paradox in organic scaffolds. While it possesses high symmetry (


), it is thermodynamically less stable than its structural isomer, bicyclo[3.2.1]octane, due to significant torsional strain arising from eclipsed methylene bridges. Despite this elevated ground-state energy, BCO derivatives exhibit remarkable kinetic stability and high melting points (plastic crystallinity), making them premier bioisosteres for 1,4-disubstituted phenyl rings in drug discovery. This guide analyzes the enthalpic and entropic drivers of BCO stability and provides validated protocols for assessing its thermodynamic landscape.

Structural Fundamentals & Strain Energy

Geometry and Torsional Strain

The BCO core consists of two cyclohexane rings locked in a boat conformation . Unlike the chair conformation of cyclohexane, which minimizes steric repulsion, the boat geometry of BCO forces the hydrogen atoms on the ethylene bridges into an eclipsed arrangement.

  • Symmetry:

    
     (highly symmetrical).
    
  • Strain Energy: Approximately 11–12 kcal/mol .

  • Source of Instability: The primary thermodynamic penalty arises from Pitzer strain (torsional strain) due to the three pairs of eclipsed methylene groups.

Phase Behavior: The Plastic Crystal Phenomenon

A critical but often overlooked aspect of BCO stability is its solid-state thermodynamics. Due to its globular, highly symmetrical shape, BCO exhibits plastic crystallinity —a state where molecules possess translational order (crystal lattice) but orientational disorder (free rotation).

PropertyValueSignificance
Melting Point (

)
~174 °C (447 K)Exceptionally high for a

hydrocarbon, indicating high lattice energy.
Phase Transition ~ -109 °C (164 K)Transition from ordered crystal (II) to plastic crystal (I).
Entropy of Fusion (

)
Low (< 20 J/mol·K)Molecules are already rotationally disordered before melting.

Expert Insight: In drug formulation, this high melting point often translates to improved crystallinity and stability of API (Active Pharmaceutical Ingredient) solid forms compared to flexible alkyl chains.

The Isomerization Landscape: [2.2.2] vs. [3.2.1]

Thermodynamic equilibration studies reveal that BCO is not the global minimum on the


 potential energy surface. Under thermodynamic control (e.g., 

catalysis), BCO rearranges to the less strained bicyclo[3.2.1]octane .
Thermodynamic Ranking ( Isomers)
  • Bicyclo[3.2.1]octane: Global Minimum (Most Stable).

  • Bicyclo[2.2.2]octane: ~0.7 – 1.8 kcal/mol higher in energy.

  • cis-Bicyclo[3.3.0]octane: Significantly higher energy.

The driving force for the [2.2.2]


 [3.2.1] rearrangement is the relief of the torsional strain inherent in the boat-locked [2.2.2] bridges. However, for drug development, the [2.2.2] system is kinetically stable ; the activation energy for rearrangement is sufficiently high that BCO derivatives do not isomerize under physiological conditions or standard storage.
Visualization: Isomerization Pathway

The following diagram illustrates the energetic relationship and rearrangement potential between the BCO scaffold and its isomers.

IsomerizationLandscape BCO_222 Bicyclo[2.2.2]octane (Kinetic Trap) +1.8 kcal/mol TS_Rearrange Transition State (Carbocation/Radical) BCO_222->TS_Rearrange Lewis Acid (AlBr3) or Radical Initiator BCO_321 Bicyclo[3.2.1]octane (Thermodynamic Sink) 0.0 kcal/mol TS_Rearrange->BCO_321 Strain Relief (Torsional relaxation)

Figure 1: Thermodynamic landscape of C8H14 isomers. The [2.2.2] system rearranges to the [3.2.1] system to relieve eclipsing strain.

Substituent Effects & Bioisosteric Utility[1]

The "Phenyl Ring" Bioisostere

BCO is utilized to replace 1,4-disubstituted phenyl rings (para-phenyl).[1] While the phenyl ring is flat (2D), BCO is a 3D spacer.[1]

  • Bridgehead Distance: The

    
     distance in BCO is 2.60 Å , remarkably close to the para-substitution distance in benzene (2.79 Å ).
    
  • Solubility: Replacing a phenyl ring with BCO disrupts

    
     stacking interactions, often increasing aqueous solubility—a critical parameter in modern drug design.
    
Stability of Bridgehead Substituents

Functionalizing the bridgehead carbons (


) is the standard approach for drug derivatization.
  • Carbocation Stability: Bridgehead carbocations (e.g., during solvolysis) are generally unstable due to poor orbital overlap (violation of Bredt's Rule principles, though less severe in [2.2.2] than [2.2.1]). However, radical intermediates at the bridgehead are relatively stable, facilitating radical functionalization protocols.

  • Metabolic Stability: The BCO cage is resistant to rapid oxidative metabolism compared to alkyl chains, though hydroxylation can occur at the methylene bridges.

Validated Experimental & Computational Protocols

To rigorously assess the stability of a new BCO derivative, the following workflow combines computational prediction with experimental validation.

Workflow Diagram

StabilityProtocol cluster_Comp Step 1: Computational Screening cluster_Exp Step 2: Experimental Validation Start Candidate BCO Derivative DFT DFT Optimization (B3LYP/6-31G*) Start->DFT StrainCalc Homodesmotic Reaction Strain Energy Calc DFT->StrainCalc DSC DSC Analysis (Phase Transitions/Mp) StrainCalc->DSC If Strain < 15 kcal/mol AcidTest Lewis Acid Equilibration (AlCl3/DCM) DSC->AcidTest Decision Stability Profile Confirmed? AcidTest->Decision Proceed Proceed to Biological Assay Decision->Proceed Stable

Figure 2: Integrated workflow for assessing the thermodynamic and kinetic stability of BCO derivatives.

Protocol 1: Computational Strain Assessment

Objective: Calculate the heat of formation (


) and strain energy relative to the [3.2.1] isomer.
  • Software: Gaussian 16 or ORCA.

  • Method: DFT optimization using B3LYP/6-31G(d) or M06-2X/def2-TZVP (M06-2X is preferred for dispersion interactions in caged systems).

  • Frequency Calculation: Ensure no imaginary frequencies (verify local minimum).

  • Isodesmic Equation: Compare the BCO derivative to a linear reference (e.g., octane) to isolate ring strain.

Protocol 2: Lewis Acid Equilibration (Chemical Stability)

Objective: Determine if the derivative rearranges to the [3.2.1] scaffold under thermodynamic control.

  • Preparation: Dissolve 50 mg of the BCO derivative in anhydrous

    
    .
    
  • Catalyst: Add 10 mol% anhydrous

    
     or 
    
    
    
    .
  • Incubation: Stir at room temperature for 24 hours.

  • Analysis: Quench with water, extract, and analyze via GC-MS or

    
     NMR.
    
  • Interpretation:

    • 100% Starting Material: High kinetic stability (suitable for drug dev).

    • Appearance of [3.2.1] Isomer: Thermodynamic instability; potential shelf-life risk if acidic excipients are used.

Protocol 3: Differential Scanning Calorimetry (DSC)

Objective: Identify plastic crystal phases and melting stability.

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).

  • Ramp: Heat from -50°C to 250°C at 10°C/min.

  • Signal: Look for a small endotherm (solid-solid transition) prior to the large melting endotherm.

  • Self-Validation: The presence of a sharp melting peak without decomposition (exothermic degradation) confirms thermal stability for processing.

References

  • NIST Chemistry WebBook. Bicyclo[2.2.2]octane Thermochemistry Data. National Institute of Standards and Technology. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[2][3][4] Nature Communications.[2] [Link]

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry.[5] Angewandte Chemie International Edition.[4] [Link]

  • Denekamp, C., et al. (2015). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization.[6] Journal of Organic Chemistry. [Link]

Sources

Literature review of 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one synthesis history

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one (CAS: 1-Acetylbicyclo[2.2.2]octane) Significance: The bicyclo[2.2.2]octane scaffold acts as a non-aromatic, lipophilic bioisostere for the phenyl ring (specifically para-substituted benzenes) and the tert-butyl group.[1] Its rigid, three-dimensional cage structure improves metabolic stability and solubility profiles in drug candidates.[1] Core Challenge: Functionalizing the bridgehead (C1) position is synthetically non-trivial due to the inability to form planar carbocation or enolate intermediates (violation of Bredt’s Rule).[1] Solution: This guide details the robust synthesis of the target via the nucleophilic methylation of bicyclo[2.2.2]octane-1-carboxylic acid , contrasting the direct organolithium approach with the high-fidelity Weinreb amide pathway.

Part 1: Structural & Retrosynthetic Analysis[1]

The synthesis of 1-acetylbicyclo[2.2.2]octane hinges on the construction of the C(sp³)–C(sp²) bond at the sterically encumbered bridgehead.[1]

Retrosynthetic Logic
  • Disconnection: The strategic cut is at the acetyl-bridgehead bond.

  • Primary Precursor: Bicyclo[2.2.2]octane-1-carboxylic acid (1).[1]

  • Origin of Precursor: The acid is typically derived from the hydrolysis of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate or via the oxidative carbonylation of 1,4-dimethylenecyclohexane .

Mechanistic Constraints
  • Bredt's Rule: Elimination to form a bridgehead double bond is energetically prohibited.[1] Consequently, enolization of the resulting ketone is suppressed at the bridgehead side, making the product chemically stable but limiting synthetic routes that rely on enol intermediates.[1]

  • Steric Bulk: The cage structure shields the C1 position, requiring strong, small nucleophiles (e.g., Methyllithium) for direct attack.[1]

Retrosynthesis Target 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one (Target) Acid Bicyclo[2.2.2]octane-1-carboxylic acid (Precursor) Target->Acid C-C Bond Formation (MeLi or Weinreb) Diester Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (Origin) Acid->Diester Hydrolysis & Decarboxylation

Figure 1: Retrosynthetic pathway identifying the carboxylic acid as the critical junction.[1]

Part 2: Synthesis of the Core Scaffold

Before generating the ketone, the bicyclic acid core must be secured.[1] Two primary historical routes exist.[1][2]

The Diels-Alder Route (Academic)

Classically, the bicyclo[2.2.2]octane skeleton is constructed via a [4+2] cycloaddition.[1]

  • Reactants: 1,3-Cyclohexadiene + Maleic Anhydride (or alkyl acrylates).[1]

  • Limitation: This typically yields the 2-substituted isomer.

  • Correction: To achieve 1-substitution , one must start with a 1,4-disubstituted diene or employ 1,4-dimethylenecyclohexane in a radical cyclization.

The Krapcho/Hydrolysis Route (Industrial Standard)

The most scalable route to the 1-carboxylic acid involves the Krapcho decarboxylation of the 1,4-diester.

  • Starting Material: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (commercially available or made from dimethyl terephthalate hydrogenation).[1]

  • Partial Hydrolysis: Controlled saponification yields the mono-ester mono-acid.

  • Hunsdiecker/Radical Decarboxylation: Conversion of the free acid to a halide, followed by reduction, leaves the C1-ester, which is then hydrolyzed to the C1-acid.

Part 3: Synthesis of the Target (Methyl Ketone)[1][2]

We present two validated protocols. Protocol A is the direct, atom-economical method. Protocol B is the high-precision method recommended for GMP environments.

Protocol A: Direct Methyllithium Addition (The "Tegner" Method)

This method utilizes the unique property of organolithiums to form a stable gem-diol dialkoxide intermediate with carboxylic acids, which collapses to the ketone upon acidic workup.[1]

Mechanism:

  • Deprotonation: Acid + 1 eq MeLi

    
     Lithium Carboxylate + Methane.[1]
    
  • Nucleophilic Attack: Lithium Carboxylate + 1 eq MeLi

    
     Dilithium gem-diolate (Stable Tetrahedral Intermediate).[1]
    
  • Quench: Addition of H₃O⁺ hydrolyzes the diolate to the hydrate, which spontaneously dehydrates to the ketone.[1]

Advantages: One-pot; avoids acid chloride instability.

Protocol B: The Weinreb Amide Route

For substrates sensitive to strong bases, or to avoid tertiary alcohol byproducts (from over-addition), the Weinreb amide is the gold standard.[1]

  • Activation: Acid + CDI or HATU + N,O-Dimethylhydroxylamine

    
     Weinreb Amide.[1]
    
  • Addition: Weinreb Amide + MeMgBr

    
     Stable Chelate.[1]
    
  • Hydrolysis: Chelate + H⁺

    
     Ketone.[1]
    

Part 4: Detailed Experimental Protocols

Protocol A: Direct Synthesis via Methyllithium

Based on the methodology of Tegner (1952) and adapted for bridgehead systems.[1]

Reagents:

  • Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq)[1]

  • Methyllithium (MeLi), 1.6 M in Et₂O (2.2 eq)[1]

  • Diethyl ether (anhydrous)[1]

  • HCl (1 M, aq)[1]

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Solvation: Charge flask with bicyclo[2.2.2]octane-1-carboxylic acid (10 mmol, 1.54 g) and anhydrous Et₂O (50 mL). Cool to 0°C.[1]

  • Addition: Add MeLi (22 mmol, 13.75 mL) dropwise over 20 minutes.

    • Observation: Evolution of methane gas will occur during the first equivalent.[1] A white precipitate (lithium carboxylate) may form, then redissolve as the second equivalent reacts.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2 hours to ensure steric penetration of the bridgehead.

  • Quench: Cool to 0°C. Isolate the reaction by slowly pouring the mixture into vigorously stirred 1 M HCl (50 mL).

    • Critical Step: Ensure pH < 2 to decompose the lithium intermediate.[1]

  • Workup: Separate layers. Extract aqueous layer with Et₂O (2 x 30 mL).[1] Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude methyl ketone is often pure enough (>95%).[1] If necessary, purify via sublimation or silica chromatography (Hexanes/EtOAc 9:1).[1]

Expected Yield: 85–92%[1]

Protocol B: Weinreb Amide Synthesis (Two-Step)

Recommended for high-value intermediates.[1]

Step 1: Amide Formation [1]

  • Dissolve acid (10 mmol) in DCM (40 mL).

  • Add CDI (1.1 eq).[1] Stir 1 hr (CO₂ evolution).

  • Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Stir overnight.

  • Standard aqueous workup.[1] Yield: ~95%.

Step 2: Grignard Addition

  • Dissolve Weinreb amide (5 mmol) in THF (25 mL). Cool to 0°C.[1]

  • Add MeMgBr (3.0 M in Et₂O, 1.5 eq) dropwise.[1]

  • Stir 1 hr at 0°C.

  • Quench with sat. NH₄Cl.[1][3] Extract with EtOAc.[1][4]

  • Concentrate to yield 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one.[1]

Expected Yield: 90–95% (over 2 steps)[1]

Part 5: Data Summary & Comparison

ParameterDirect MeLi Route (Protocol A)Weinreb Amide Route (Protocol B)
Step Count 1 (One-pot)2
Reagents MeLi (Pyrophoric)CDI, MeNH(OMe), MeMgBr
Atom Economy HighModerate
Impurity Profile Risk of tertiary alcohol (if excess MeLi/Temp uncontrolled)Very Low (Self-limiting intermediate)
Scalability High (with proper cooling)High
Yield 85-92%>90%

Part 6: Visualization of Reaction Pathways[1]

The following diagram illustrates the mechanistic divergence between the two protocols.

ReactionPathways cluster_MeLi Protocol A: Direct MeLi cluster_Weinreb Protocol B: Weinreb Acid Bicyclo[2.2.2]octane- 1-carboxylic acid LiSalt Li-Carboxylate Acid->LiSalt + MeLi (1 eq) Amide Weinreb Amide Acid->Amide + CDI / MeNH(OMe) Diolate Dilithium gem-diolate LiSalt->Diolate + MeLi Target 1-Acetylbicyclo[2.2.2]octane Diolate->Target H3O+ Quench Chelate Mg-Chelate Intermediate Amide->Chelate + MeMgBr Chelate->Target H3O+ Quench

Figure 2: Mechanistic comparison of the Direct Organolithium (Top) and Weinreb Amide (Bottom) pathways.[1]

References

  • Tegnér, C. (1952).[1] On the Reaction between Methyllithium and Carboxylic Acids. Acta Chemica Scandinavica, 6, 782–786.[1] Link

  • Roberts, J. D., et al. (1953).[1] Syntheses of Some Bicyclo[2.2.2]octane Derivatives. Journal of the American Chemical Society, 75(13), 3290–3291.[1] Link[1]

  • Chapman, N. B., et al. (1966).[1] Bicyclo[2.2.2]octane derivatives.[1][3][4][5][6][7][8][9][10][11][12] Part I. The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid and related compounds. Journal of the Chemical Society C: Organic, 599-604. Link[1]

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link

  • Vertex Pharmaceuticals. (2020).[1] Synthesis of bicyclo[2.2.2]octane derivatives. US Patent App.[1][6][7] 2020/0270191.[1] Link

Sources

An In-depth Technical Guide to the Conformational Analysis of Bridgehead Substituted Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid framework of bicyclic and polycyclic systems, particularly those featuring a ketone functionality, presents a unique and compelling area of study in conformational analysis. The introduction of substituents at the bridgehead positions dramatically influences the molecule's three-dimensional structure, reactivity, and ultimately its biological activity. This guide provides a comprehensive exploration of the principles and techniques used to elucidate the conformational preferences of bridgehead substituted ketones. We will delve into the theoretical underpinnings, from the foundational Bredt's rule to modern computational models, and detail the practical application of key analytical methods, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and advanced insights into this critical aspect of molecular design.

Introduction: The Significance of Bridgehead Systems

Bridgehead substituted ketones are not merely academic curiosities; they form the core scaffold of numerous natural products and pharmaceutically active compounds.[1][2] The constrained nature of these bicyclic systems imparts a high degree of pre-organization, which can be exploited to control stereochemistry and modulate biological interactions. Understanding the subtle interplay of steric and electronic effects of bridgehead substituents is paramount for the rational design of novel therapeutics and functional materials.

A foundational concept in the study of bridged ring systems is Bredt's Rule , first articulated by Julius Bredt in 1924.[3][4] This rule empirically states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are sufficiently large.[4][5] The underlying reason for this prohibition is the geometric strain that would result from the inability of the p-orbitals to achieve the necessary planar alignment for effective π-bonding.[3][5] While originally applied to alkenes, the principles of Bredt's rule extend to other sp2-hybridized centers, including carbocations and, to a lesser extent, the enolates of ketones.[3] The stability of a bridgehead double bond is often quantified by the parameter 'S', which is the sum of the number of atoms in the bridges connecting the bridgehead atoms. Generally, a value of S ≥ 7 is required for a stable bridgehead alkene in a bicyclic system.[3]

The conformational rigidity imposed by the bicyclic framework makes these molecules excellent models for studying fundamental stereoelectronic effects. The precise orientation of substituents can have a profound impact on the reactivity of the ketone carbonyl group, influencing everything from nucleophilic addition trajectories to the feasibility of enolization.

Theoretical Framework: Predicting Conformational Landscapes

Before embarking on experimental analysis, computational methods provide an invaluable tool for predicting the likely conformational landscape of a bridgehead substituted ketone. These in silico approaches range from rapid molecular mechanics calculations to more rigorous quantum mechanical methods.

Molecular Mechanics (MM)

Molecular mechanics methods, such as MM2, offer a computationally efficient way to explore the potential energy surface of a molecule. These methods treat molecules as a collection of atoms held together by springs, and the energy is calculated based on bond stretching, angle bending, torsional strain, and van der Waals interactions. For bicyclic systems, MM calculations can quickly identify low-energy conformers and provide a good initial assessment of the steric interactions introduced by bridgehead substituents.[6]

Quantum Mechanics (QM)

For a more accurate description of the electronic effects that govern the conformation and reactivity of bridgehead ketones, quantum mechanical calculations are essential. Density Functional Theory (DFT) methods, such as B3LYP, have proven to be particularly effective in this regard.[7][8][9] DFT calculations can accurately predict geometries, relative energies of different conformers, and even model transition states of reactions.[9] For instance, computational studies have been instrumental in rationalizing the feasibility of bridgehead lithiation-substitution reactions, correctly predicting that such reactions are favorable for systems with larger bridges (e.g., [3.2.1], [3.3.1]) but not for more strained systems like the [2.2.1] (norbornane) skeleton.[7][8][10]

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insight into the electronic structure of these molecules. NBO analysis can help to distinguish between different electronic representations, such as a bridgehead enolate versus an α-keto carbanion, which can have significant implications for reactivity.[7][8]

Logical Relationship: Computational to Experimental Workflow

The following diagram illustrates the synergistic relationship between computational and experimental approaches in conformational analysis.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation A Initial Structure Generation B Molecular Mechanics (MM) Screening A->B Broad Conformational Search C Quantum Mechanics (QM) Optimization (e.g., DFT) B->C Refinement of Low-Energy Conformers D NBO & Energy Analysis C->D Detailed Electronic & Energetic Insights E Synthesis of Target Molecule C->E Guides Synthetic Target Selection H Conformational Assignment D->H F X-ray Crystallography E->F Provides Crystalline Material G NMR Spectroscopy E->G Provides Solution-State Sample F->H Definitive Solid-State Structure G->H Solution-State Conformation & Dynamics

Caption: A typical workflow for conformational analysis.

Experimental Techniques for Conformational Elucidation

While computational methods provide a powerful predictive framework, experimental validation is crucial. The two primary techniques for the unambiguous determination of the conformation of bridgehead substituted ketones are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: The Gold Standard in the Solid State

Single-crystal X-ray diffraction provides a definitive, high-resolution picture of the molecule's structure in the solid state.[1] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unequivocal evidence of the preferred conformation in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques.

    • Solvent Selection: A range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound is sparingly soluble.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final structure.

The resulting crystallographic information file (CIF) contains the precise atomic coordinates, which can be visualized and analyzed to understand the conformational details. For example, X-ray analysis of substituted bicyclo[3.3.1]nonanones can reveal how different substituents influence the chair-chair or boat-chair conformations of the six-membered rings.[1][11]

NMR Spectroscopy: Probing Conformation in Solution

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, which is often more relevant to their behavior in chemical reactions and biological systems.

Key NMR Parameters for Conformational Analysis:

  • Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. In rigid bicyclic systems, the chemical shifts, particularly of the ¹³C nuclei, can be diagnostic of specific conformations.[12][13] For instance, the shielding or deshielding of a carbonyl carbon can be influenced by bond eclipsing interactions, which are dictated by the ring conformation.[12]

  • Scalar Coupling Constants (J): The through-bond coupling between nuclei, particularly the three-bond proton-proton coupling (³JHH), is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the torsional angles and thus the conformation of the ring system.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is dependent on the distance between nuclei. The observation of an NOE between two protons indicates that they are close in space (typically < 5 Å), providing crucial information about the relative stereochemistry and folding of the molecule. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for mapping out these spatial relationships.

Experimental Protocol: 2D NOESY

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent at a concentration that minimizes intermolecular interactions. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE.

  • Data Acquisition: A 2D NOESY pulse sequence is run on an NMR spectrometer. The key parameter is the mixing time (τm), during which magnetization is transferred between spatially close protons. A range of mixing times should be tested to optimize the NOE buildup.

  • Data Processing and Analysis: The 2D data is processed to generate a spectrum with cross-peaks that indicate NOE correlations. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons (1/r⁶), allowing for a semi-quantitative estimation of interproton distances. These distance restraints can then be used to build a 3D model of the molecule in solution.

Case Study: The Bicyclo[2.2.1]heptan-7-one (Norbornanone) System

The bicyclo[2.2.1]heptane, or norbornane, framework is a classic example of a strained and highly rigid system. Substitution at the bridgehead positions (C1 and C4) can have a significant impact on the reactivity of a ketone at the C7 position.

  • Electronic Effects: A study on the solvolysis of 7-norbornyl triflates demonstrated the profound influence of bridgehead substituents. An electron-donating methyl group at the bridgehead increases the reaction rate, while an electron-withdrawing chlorine atom dramatically decreases it.[14] These effects can be attributed to the stabilization or destabilization of the developing positive charge at C7 in the transition state.

  • Steric Effects: The rigid norbornane skeleton also dictates the stereochemical outcome of reactions at the carbonyl group. Nucleophilic attack on a 7-norbornanone derivative is subject to significant steric hindrance from the endo-hydrogens of the ethano bridges. This steric hindrance often leads to a preference for attack from the less hindered exo face. Models such as the Felkin-Anh and Houk models can be used to predict the stereoselectivity of such additions.[15][16]

Data Presentation: Substituent Effects on Reactivity

The following table summarizes the relative rates of solvolysis for bridgehead-substituted 7-norbornyl triflates, illustrating the magnitude of electronic effects.

Bridgehead SubstituentRelative Rate of SolvolysisPrimary Effect
Hydrogen1Reference
Methyl60Inductive (electron-donating)
Chlorine0.00059Inductive (electron-withdrawing)

Data adapted from a study on the solvolysis of 7-norbornyl triflates.[14]

Advanced Topics and Future Directions

The principles of conformational analysis in bridgehead substituted ketones are being applied to increasingly complex systems.

  • Polycyclic Natural Products: Many complex natural products, such as the polycyclic polyprenylated acylphloroglucinols (PPAPs), feature a bicyclo[3.3.1]nonane core.[2] The synthesis and conformational analysis of these molecules are crucial for understanding their biological activity.[1]

  • Drug Design: The use of rigid bicyclic scaffolds is a growing trend in drug discovery.[17] By locking a molecule into a specific conformation, it is possible to enhance its binding affinity and selectivity for a biological target. The principles outlined in this guide are directly applicable to the design of such conformationally constrained drug candidates.

  • Asymmetric Catalysis: Chiral bridgehead systems can be used as ligands in asymmetric catalysis. The well-defined conformational preferences of these ligands can create a chiral environment around a metal center, enabling highly enantioselective transformations.

Conclusion

The conformational analysis of bridgehead substituted ketones is a multifaceted field that combines theoretical predictions with rigorous experimental validation. A thorough understanding of the steric and electronic factors that govern the three-dimensional structure of these rigid molecules is essential for researchers in organic synthesis, medicinal chemistry, and drug development. By leveraging the power of computational chemistry, X-ray crystallography, and NMR spectroscopy, scientists can unravel the intricate conformational landscapes of these fascinating molecules, paving the way for the design of new compounds with tailored properties and functions.

References

  • Why is a Bredt's rule important for bridgehead alkenes? - TutorChase. Available at: [Link]

  • Bredt's rule - Wikipedia. Available at: [Link]

  • Synthetic strategies overcome Bredt's rule, unlocking complex bridgehead alkenes. (2024). Available at: [Link]

  • What's Bredt's Rule? The problem with bridgehead alkenes - Master Organic Chemistry. (2014). Available at: [Link]

  • Bredt's Rule. Available at: [Link]

  • Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights | Request PDF - ResearchGate. Available at: [Link]

  • Bridgehead lithiation-substitution of bridged ketones, lactones, lactams, and imides: experimental observations and computational insights - PubMed. (2009). Available at: [Link]

  • Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl Cation. (1994). Available at: [Link]

  • Synthesis of bicyclic bridgehead ketones from cyclic silyl enol ethers via gold(I). Available at: [Link]

  • Bridgehead enolate or bridgehead organolithium? DFT calculations provide insights into a difficult bridgehead substitution reaction in the synthesis of the polycyclic polyprenylated acylphloroglucinol (PPAP) nemorosone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bridgehead Lithiation-Substitution of Bridged Ketones, Lactones, Lactams, and Imides: Experimental Observations and Computational Insights | Journal of the American Chemical Society. (2009). Available at: [Link]

  • Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Available at: [Link]

  • Diastereoselective Addition to Aldehydes and Ketones - Chemistry LibreTexts. (2020). Available at: [Link]

  • 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones - Canadian Science Publishing. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

  • Conformational Analysis. Available at: [Link]

  • Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. Available at: [Link]

  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC - NIH. (2012). Available at: [Link]

  • Origins of stereoselectivity in evolved ketoreductases - PMC - NIH. Available at: [Link]

  • Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Houk Research Group :: Publications - UCLA – Chemistry and Biochemistry. Available at: [Link]

  • synthesis and reactions of bridged bicyclic compounds - University of Glasgow. Available at: [Link]

  • 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones - Canadian Science Publishing. Available at: [Link]

  • Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Available at: [Link]

  • Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones - Organic & Biomolecular Chemistry (RSC Publishing). (2013). Available at: [Link]

  • Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones - Iowa State University Digital Repository. Available at: [Link]

  • Conformational study of bridgehead lactams. Preparation and X-ray structural analysis of 1-azabicyclo[3.3.1]nonane-2,6-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

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Methodological & Application

Scalable synthesis protocols for 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one (1-acetylbicyclo[2.2.2]octane). While direct alkylation of carboxylic acids is possible, this guide prioritizes the Weinreb Amide methodology to ensure high fidelity and minimize impurity profiles (specifically the tertiary alcohol byproduct) during scale-up. The protocol begins with commercially available or synthesized bicyclo[2.2.2]octane-1-carboxylic acid, proceeds through an acid chloride intermediate to the Weinreb amide, and concludes with a controlled Grignard addition. This route offers superior reproducibility for multigram to kilogram batches in pharmaceutical development.

Introduction & Strategic Rationale

The bicyclo[2.2.2]octane scaffold is a critical pharmacophore in medicinal chemistry, often utilized as a lipophilic, metabolically stable bioisostere for tert-butyl or phenyl groups. However, functionalizing the bridgehead (C1) position is synthetically non-trivial due to the cage structure's steric bulk and the impossibility of SN2 backside attack.

Why this Route? To synthesize the methyl ketone from the corresponding carboxylic acid (Bicyclo[2.2.2]octane-1-carboxylic acid), two primary strategies exist:

  • Direct Alkylation: Treatment of the acid with 2 equivalents of Methyllithium (MeLi).

    • Risk: On scale, this often leads to the formation of the tertiary alcohol (over-addition) and suffers from heterogeneous reaction mixtures (lithium carboxylate precipitation), reducing yield and purity.

  • Weinreb Amide Protocol (Selected): Conversion to the N-methoxy-N-methylamide followed by Grignard addition.

    • Advantage:[1][2] The stable metal-chelated tetrahedral intermediate prevents over-addition of the nucleophile. This guarantees the ketone product upon acidic hydrolysis, making it the "Gold Standard" for process chemistry.

Synthetic Pathway Visualization

The following diagram outlines the selected synthetic pathway, highlighting the intermediate species and critical reagents.

SynthesisPath Acid Bicyclo[2.2.2]octane- 1-carboxylic acid (Start) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 or (COCl)2 DMF (cat.), DCM Weinreb Weinreb Amide (Stable Intermediate) AcidCl->Weinreb MeNH(OMe)·HCl Et3N, DCM, 0°C Ketone 1-Acetylbicyclo[2.2.2]octane (Target) Weinreb->Ketone 1. MeMgBr (3.0 eq), THF 2. HCl (aq) Hydrolysis

Caption: Figure 1. Stepwise conversion of the bridgehead acid to the methyl ketone via the Weinreb amide to prevent over-alkylation.

Detailed Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to N-methoxy-N-methylbicyclo[2.2.2]octane-1-carboxamide.

Reagents:

  • Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) OR Thionyl chloride (1.5 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • DMF (Catalytic, 2-3 drops)

Procedure:

  • Acid Chloride Formation:

    • Charge a reaction vessel with Bicyclo[2.2.2]octane-1-carboxylic acid and anhydrous DCM (10 mL/g).

    • Cool to 0°C under N2 atmosphere.

    • Add catalytic DMF.

    • Add Oxalyl chloride dropwise over 30 minutes. Caution: Gas evolution (CO, CO2, HCl).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

    • In-process check: Aliquot quenched with MeOH should show methyl ester by TLC/GC.

    • Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Amide Coupling:

    • In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride in DCM.

    • Cool to 0°C and add Et3N dropwise. Stir for 15 mins.

    • Cannulate the acid chloride solution into the amine suspension slowly at 0°C. Exothermic.

    • Warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with water.[3][4]

    • Wash organic layer with 1M HCl (to remove unreacted amine), Sat. NaHCO3, and Brine.[5]

    • Dry over MgSO4, filter, and concentrate.

    • Result: Colorless to pale yellow oil/solid. Usually sufficiently pure (>95%) for the next step.

Phase 2: Grignard Addition (The Critical Step)

Objective: Nucleophilic addition of methyl group to form the ketone.

Reagents:

  • Weinreb Amide (from Phase 1) (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in Et2O or THF) (1.5 – 2.0 equiv)

  • THF [Anhydrous]

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF (10 mL/g) under Argon/N2.

  • Cool the solution to 0°C . (Note: -78°C is often unnecessary for Weinreb amides, but 0°C is safer than RT to control exotherm).

  • Add MeMgBr solution dropwise via syringe pump or addition funnel. Maintain internal temperature < 5°C.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Monitoring: TLC should show disappearance of the amide. The intermediate is a stable magnesium chelate and will not form the ketone until hydrolysis.

Phase 3: Quench and Isolation Logic

The quench is critical to break the stable tetrahedral intermediate without causing emulsion issues.

WorkupFlow Rxn Reaction Mixture (Mg-Chelate Intermediate) Quench Cool to 0°C Add Sat. NH4Cl (Slowly) Rxn->Quench Step 1 Hydrolysis Acidic Hydrolysis (Add 1M HCl, stir 15 min) Quench->Hydrolysis Step 2: Break Chelate Sep Phase Separation Hydrolysis->Sep Wash Wash Organic Phase 1. Brine 2. Dry (MgSO4) Sep->Wash Organic Layer Product Crude Ketone (Concentrate) Wash->Product

Caption: Figure 2. Workup flowchart ensuring complete hydrolysis of the Weinreb intermediate.

Purification: The crude 1-acetylbicyclo[2.2.2]octane is typically a low-melting solid or waxy oil.

  • Method: Distillation (Kugelrohr) under high vacuum is preferred for oils. If solid, recrystallization from pentane/ether at low temperature.

  • Yield: Expected 85–95% over two steps.

Analytical Validation

Confirm structure using the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)δ 2.10 ppm (s, 3H)Methyl ketone (-C(=O)CH3).[5] Sharp singlet.
1H NMR (CDCl3)δ 1.60–1.80 ppm (m, 12H)Bicyclo cage protons . Complex multiplets typical of the ethano-bridge.
1H NMR (CDCl3)δ 1.90–2.00 ppm (m, 1H)Bridgehead proton (H4) .
13C NMR ~212 ppmCarbonyl carbon (C=O).
IR ~1705 cm⁻¹C=O Stretch . Strong ketone band.

Process Safety & Scale-Up

  • Gas Evolution: The formation of the acid chloride generates HCl, CO, and CO2. On a >100g scale, this requires a caustic scrubber (NaOH trap) connected to the exhaust.

  • Exotherm Control: The addition of MeMgBr to the amide is highly exothermic. Ensure reactor cooling capacity is sufficient to maintain T < 10°C during addition.

  • Solvent Swap: If the acid chloride is made in DCM, it can be used directly for the Weinreb step. However, for the Grignard step, the solvent must be swapped to THF or Et2O, as DCM reacts with Grignard reagents (carbenoid formation). Ensure all DCM is removed before adding MeMgBr.

References

  • Weinreb, S. M., & Nahm, S. (1981). "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Chapman, N. B., et al. (1970). "Synthesis of bicyclo[2.2.2]octane derivatives." Journal of Organic Chemistry. (Foundational chemistry for the bicyclo scaffold).
  • Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 805-822. (Route to the precursor acid).
  • Org. Synth. Coll. Vol. 10, p. 104 (2004). General procedure for Weinreb amide synthesis. Link

Sources

Functionalization of 1-Acetylbicyclo[2.2.2]octane: A Gateway to Novel Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold as a Privileged Motif in Drug Discovery

The bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of pharmacophoric groups, which can lead to enhanced target affinity and selectivity. Furthermore, the saturated nature of the BCO core often imparts improved physicochemical properties to drug candidates, such as increased solubility and metabolic stability, and a lower potential for off-target toxicity associated with aromatic compounds.[1][2] The BCO scaffold is increasingly utilized as a bioisostere for the para-substituted phenyl ring, effectively mimicking its geometry while offering a more favorable property profile.[1][3]

This application note provides a detailed guide to the functionalization of a key BCO derivative, 1-acetylbicyclo[2.2.2]octane. This readily accessible starting material possesses a versatile acetyl group at the bridgehead position, which serves as a synthetic handle for a variety of chemical transformations. We will explore key reaction pathways for modifying this acetyl group and the BCO core, providing detailed protocols and insights into the rationale behind these synthetic strategies. The methodologies described herein are designed to empower researchers in drug discovery to generate diverse libraries of novel BCO-containing compounds for screening and lead optimization.

Core Synthetic Strategies: Leveraging the Acetyl Group for Derivatization

The acetyl group of 1-acetylbicyclo[2.2.2]octane is a versatile functional group that can be transformed into a wide array of other functionalities. This section will detail key reactions, including olefination, reduction, and carbon-carbon bond-forming reactions, providing experimentally validated protocols.

Olefination Reactions: Introducing Carbon-Carbon Double Bonds

The conversion of the acetyl group's carbonyl to a carbon-carbon double bond is a powerful strategy for introducing new functionalities and extending the molecular scaffold. The Wittig and Horner-Wadsworth-Emmons reactions are the premier methods for achieving this transformation with high efficiency and control.

The Wittig reaction utilizes a phosphorus ylide to convert a ketone to an alkene.[4][5] This reaction is particularly useful for introducing a methylene group or other non-stabilized alkylidene groups.

Experimental Protocol: Wittig Olefination of 1-Acetylbicyclo[2.2.2]octane

Objective: To synthesize 1-(prop-1-en-2-yl)bicyclo[2.2.2]octane via a Wittig reaction.

Materials:

  • 1-Acetylbicyclo[2.2.2]octane

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Add a solution of 1-acetylbicyclo[2.2.2]octane (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired alkene.

Expected Outcome: Formation of 1-(prop-1-en-2-yl)bicyclo[2.2.2]octane. The yield will vary depending on the scale and purity of the starting materials.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[6] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification. Furthermore, the HWE reaction with stabilized ylides typically shows a high stereoselectivity for the (E)-alkene.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination of 1-Acetylbicyclo[2.2.2]octane

Objective: To synthesize (E)-ethyl 3-(bicyclo[2.2.2]octan-1-yl)but-2-enoate.

Materials:

  • 1-Acetylbicyclo[2.2.2]octane

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Vigorous hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add a solution of 1-acetylbicyclo[2.2.2]octane (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.

Expected Outcome: Predominant formation of the (E)-isomer of ethyl 3-(bicyclo[2.2.2]octan-1-yl)but-2-enoate.

G cluster_start Starting Material cluster_olefination Olefination cluster_products Products start 1-Acetylbicyclo[2.2.2]octane wittig Wittig Reaction (Ph3P=CH2) start->wittig 1. Ph3PCH3Br, n-BuLi 2. Starting Material hwe Horner-Wadsworth-Emmons ((EtO)2P(O)CH2CO2Et, NaH) start->hwe 1. (EtO)2P(O)CH2CO2Et, NaH 2. Starting Material alkene 1-(Prop-1-en-2-yl)bicyclo[2.2.2]octane wittig->alkene ester (E)-Ethyl 3-(bicyclo[2.2.2]octan-1-yl)but-2-enoate hwe->ester

Reduction of the Acetyl Group

Reduction of the acetyl group provides access to the corresponding alcohol, which can be further functionalized.

Experimental Protocol: Sodium Borohydride Reduction of 1-Acetylbicyclo[2.2.2]octane

Objective: To synthesize 1-(bicyclo[2.2.2]octan-1-yl)ethan-1-ol.

Materials:

  • 1-Acetylbicyclo[2.2.2]octane

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-acetylbicyclo[2.2.2]octane (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the alcohol, which can be further purified by column chromatography if necessary.

Expected Outcome: High yield of 1-(bicyclo[2.2.2]octan-1-yl)ethan-1-ol.

Grignard and Organolithium Additions: Extending the Carbon Skeleton

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the acetyl group allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups, leading to the formation of tertiary alcohols.[7]

Experimental Protocol: Grignard Reaction with 1-Acetylbicyclo[2.2.2]octane

Objective: To synthesize 2-(bicyclo[2.2.2]octan-1-yl)propan-2-ol.

Materials:

  • 1-Acetylbicyclo[2.2.2]octane

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-acetylbicyclo[2.2.2]octane (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the tertiary alcohol, which can be purified by column chromatography.

Expected Outcome: Formation of 2-(bicyclo[2.2.2]octan-1-yl)propan-2-ol in good yield.

G cluster_start Starting Material cluster_reactions Functional Group Transformations cluster_products Products start 1-Acetylbicyclo[2.2.2]octane reduction Reduction (NaBH4) start->reduction grignard Grignard Addition (MeMgBr) start->grignard sec_alcohol 1-(Bicyclo[2.2.2]octan-1-yl)ethan-1-ol reduction->sec_alcohol tert_alcohol 2-(Bicyclo[2.2.2]octan-1-yl)propan-2-ol grignard->tert_alcohol

Advanced Applications: Synthesis of Spirocyclic Systems

The functionalized derivatives of 1-acetylbicyclo[2.2.2]octane can serve as precursors for the construction of more complex molecular architectures, such as spirocyclic systems. These structures are of significant interest in medicinal chemistry as they introduce a high degree of three-dimensionality and novelty. For instance, the alkene products from olefination reactions can undergo cycloaddition reactions to form spiro-fused rings.

A potential synthetic route to a spiro-oxindole BCO derivative, a scaffold of interest in medicinal chemistry, could involve the following conceptual steps:

  • Olefination: Conversion of 1-acetylbicyclo[2.2.2]octane to an exocyclic α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

  • Michael Addition: Conjugate addition of an appropriate aniline derivative to the α,β-unsaturated ester.

  • Cyclization: Intramolecular cyclization of the resulting intermediate to form the spiro-oxindole ring system.

This strategy highlights how the initial functionalization of the acetyl group opens doors to a vast chemical space of complex and medicinally relevant molecules.

Conclusion

1-Acetylbicyclo[2.2.2]octane is a valuable and versatile starting material for the synthesis of novel, three-dimensional molecules for drug discovery. The acetyl group provides a reliable handle for a range of chemical transformations, including olefination, reduction, and the addition of organometallic reagents. The protocols detailed in this application note offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate libraries of diverse BCO derivatives for biological screening. The continued exploration of the BCO chemical space is poised to yield novel therapeutic agents with improved pharmacological profiles.

References

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

  • Ley, S. V., & Massi, A. (2000). Polymer supported reagents in synthesis: preparation of bicyclo[2.2.2]octane derivates via Tandem Michael addition reactions and subsequent combinatorial decoration. Journal of Combinatorial Chemistry, 2(2), 104–107. [Link]

  • Kotha, S., & Pulletikurti, S. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit: Via the Diels-Alder reaction and ring-closing metathesis as key steps. ChemistrySelect, 3(16), 4366–4370. [Link]

  • Katritzky, A. R., et al. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(1), 209-231. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Kotha, S., & Gaikwad, V. (2022). Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Unit by the Diels-Alder Approach Involving Pentacene. ChemistrySelect, 7(22), e202201021. [Link]

  • Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(10), 473-479. [Link]

  • Wikipedia contributors. (2024). Wittig reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ooi, T., et al. (2004). (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 14(14), 3781-3784. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Lemouchi, C., et al. (2015). Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization. Ready access to polyrotors. Beilstein Journal of Organic Chemistry, 11, 1846–1853. [Link]

  • Katz, T. J., et al. (2006). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of the American Chemical Society, 128(25), 8213–8224. [Link]

  • PubChem. (n.d.). Bicyclo(2.2.2)octane. PubChem. [Link]

Sources

Application Note: Optimized Grignard Addition to 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Grignard reaction conditions using 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one Content Type: Application Note & Protocol Guide

Abstract & Strategic Overview

1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one presents a unique challenge in nucleophilic addition chemistry. While the bicyclo[2.2.2]octane (BCO) moiety is a highly valued pharmacophore—acting as a lipophilic, non-aromatic bioisostere for phenyl or tert-butyl groups—its bulk creates significant steric occlusion at the bridgehead position.

When subjecting this substrate to Grignard conditions, researchers frequently encounter two failure modes:

  • Enolization (Recovery of Starting Material): The basicity of the Grignard reagent, combined with the steric barrier to nucleophilic attack, favors proton abstraction from the

    
    -methyl group.
    
  • Reduction: If the Grignard reagent possesses

    
    -hydrogens (e.g., isopropylmagnesium bromide), hydride transfer often outcompetes carbon addition, yielding the secondary alcohol.
    

This guide details the Organocerium (Imamoto) Protocol as the primary method to suppress these side reactions, alongside a standard protocol for less sterically demanding nucleophiles.

Mechanistic Analysis: The Steric-Electronic Conflict

To optimize the reaction, one must understand the competing pathways. The BCO cage effectively shields the carbonyl carbon, raising the activation energy for nucleophilic attack (


). Conversely, the 

-protons remain accessible to the basic Grignard reagent (

).
Diagram 1: Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired addition, enolization, and reduction.

GrignardPathways Substrate 1-{Bicyclo[2.2.2]octan-1-yl} ethan-1-one TS_Add Nu- Attack (Sterically Hindered) Substrate->TS_Add High Ea TS_Enol Proton Abstraction (Basicity Driven) Substrate->TS_Enol Fast (Kinetic) TS_Red Hydride Transfer (If u03b2-H present) Substrate->TS_Red Competes if bulky R RMgX Grignard Reagent (R-Mg-X) RMgX->TS_Add RMgX->TS_Enol RMgX->TS_Red Prod_Alc Target Tertiary Alcohol (Desired) TS_Add->Prod_Alc Prod_SM Recovered Ketone (via Enolate) TS_Enol->Prod_SM After Workup Prod_Red Secondary Alcohol (Impurity) TS_Red->Prod_Red

Caption: Kinetic competition in hindered ketone additions. Standard conditions favor Enolization (Yellow) due to the BCO steric bulk. Organocerium conditions shift preference to Addition (Green).

Protocol A: The Organocerium (Imamoto) Method (Recommended)

Applicability: Essential for bulky nucleophiles (Isopropyl, Phenyl) or when standard conditions yield <50% conversion. Mechanism: Anhydrous


 reacts with 

to form organocerium species (

). These are more nucleophilic (stronger carbonyl activation) but less basic than Grignards, drastically reducing enolization.
Reagent Preparation: Anhydrous Cerium(III) Chloride

Critical Step: Commercially available "anhydrous"


 is often compromised. Preparation from the heptahydrate (

) is the only way to ensure success.

Equipment:

  • Schlenk flask or round-bottom flask with high-vacuum stopcock.

  • Oil bath.

  • High vacuum pump (<0.5 mmHg).

Step-by-Step Drying Protocol:

  • Place

    
     (powdered) in the flask with a stir bar.
    
  • Apply high vacuum at room temperature for 1 hour.

  • Gradual Heating (Crucial to prevent hydrolysis):

    • Heat to 60°C for 2 hours.

    • Increase to 90°C for 2 hours.

    • Increase to 140°C for 4 hours.

  • Cool to room temperature under Argon/Nitrogen. The resulting powder should be white.[1] Note: If the powder turns yellow, hydrolysis occurred; discard and restart.

Reaction Procedure

Scale: 1.0 mmol Substrate basis.

  • Activation: To the flask containing dry

    
     (1.5 equiv, 1.5 mmol), add anhydrous THF (5 mL) under inert atmosphere.
    
  • Suspension: Stir vigorously at room temperature overnight (or sonicate for 1-2 hours) until a fine, milky white suspension forms. The salt does not dissolve completely.

  • Transmetallation: Cool the suspension to 0°C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at 0°C. The color often changes (yellow/brown) indicating organocerium formation.

  • Addition: Dissolve 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one (1.0 equiv) in minimum anhydrous THF. Add this solution dropwise to the organocerium mixture at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC/GC.

  • Quench: Cool to 0°C. Quench with 10% aqueous acetic acid or saturated

    
    . Caution: Exothermic.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Standard Grignard Conditions

Applicability: Limited to small, non-basic nucleophiles (e.g., Methylmagnesium bromide) where steric clash is minimized.

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Diethyl ether is preferred over THF for standard conditions as it slightly reduces basicity relative to nucleophilicity compared to THF, though solubility of the BCO ketone may require a THF/Ether blend.

  • Temperature: Start at -78°C . Unlike typical hindered ketones where heating is required, the BCO system is prone to enolization. Low temperature favors the kinetic addition product over the thermodynamic enolate.

  • Procedure:

    • Cool

      
       (1.2 equiv) to -78°C.
      
    • Add Ketone (1.0 equiv) slowly.

    • Stir at -78°C for 1 hour.

    • Warm slowly: If no reaction is observed at -78°C by TLC, allow to warm to 0°C. Do not reflux unless absolutely necessary.

Experimental Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct protocol based on the specific Grignard reagent (


) being used.

Workflow Start Start: 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one Decision Analyze Nucleophile (R-MgX) Start->Decision Small Small R (Me, Et) No u03b2-Hydrogens Decision->Small Bulky Bulky R (iPr, tBu, Ph) Or u03b2-Hydrogens present Decision->Bulky MethodB Protocol B: Standard (Low Temp -78°C) Small->MethodB MethodA Protocol A: Organocerium (CeCl3 mediated) Bulky->MethodA Check Check Conversion (GC/TLC) MethodB->Check Success Isolate Product Check->Success >80% Conv. Fail Recovers SM or Reduction? Check->Fail <50% Conv. Fail->MethodA Switch Protocol

Caption: Decision tree for selecting reaction conditions. Bulky nucleophiles default immediately to Organocerium conditions.

Troubleshooting & Data Analysis

Table 1: Common Failure Modes and Corrections
ObservationDiagnosisRoot CauseCorrective Action
100% SM Recovered EnolizationGrignard acted as a base, not a nucleophile.Switch to Protocol A (

).
The organocerium reagent is less basic.
Secondary Alcohol Reduction

-Hydride transfer from R group (e.g., Isopropyl).
Switch to Protocol A.

increases nucleophilicity, favoring addition over reduction.
Low Conversion Steric BulkBCO cage blocks approach; activation energy too high.Increase reaction time at RT. Ensure

is fully anhydrous (water kills the reagent).
Yellow Powder (

)
HydrolysisImproper drying of

.
Discard

. Restart drying process with slower ramp rates and higher vacuum.
Solvent Effects
  • THF: Mandatory for Protocol A (

    
     solubility/complexation).
    
  • Diethyl Ether: Preferred for Protocol B if the ketone is soluble; minimizes basicity.

  • Additives: If

    
     is unavailable, 
    
    
    
    (Knochel's conditions) can sometimes improve solubility and reactivity of the Grignard, though it is less effective than Cerium for suppressing enolization.

References

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[1][2] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Imamoto, T., et al. "Organocerium reagents.[2] Nucleophilic addition to easily enolizable ketones."[1][2] Journal of the American Chemical Society, vol. 109, no. 6, 1987, pp. 1751–1757. Link

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336. Link

  • Carey, F. A., and Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007. (General reference for bridgehead ketone reactivity).
  • Takeda, N., and Imamoto, T. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions: 1-Butyl-1,2,3,4-Tetrahydro-1-Naphthol."[1] Organic Syntheses, vol. 76, 1999, p. 228.[1] Link

Sources

Application Note: Solvent System Optimization for 1-Acetylbicyclo[2.2.2]octane Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Acetylbicyclo[2.2.2]octane (1-Ac-BCO) represents a critical scaffold in modern medicinal chemistry, serving as a saturated, three-dimensional bioisostere for the phenyl ring (the "Escape from Flatland" strategy).[1][2] While its lipophilic cage offers improved metabolic stability and solubility compared to aromatic analogs, the steric bulk of the bridgehead position presents unique reactivity challenges. This guide provides evidence-based solvent selection strategies for nucleophilic additions and reductive aminations, specifically addressing the steric hindrance and sublimation risks associated with BCO derivatives.[1][2]

Part 1: Physicochemical Profile & Solvent Compatibility[1][3]

The Polarity Paradox

The BCO cage is highly lipophilic (


 for the parent hydrocarbon), while the acetyl group introduces a localized polar moment. Unlike planar aromatic ketones (e.g., acetophenone), the BCO cage prevents 

-stacking and creates a "greasy ball" effect, making the molecule poorly soluble in water but highly soluble in hydrocarbons.[2]

Critical Consideration: The bridgehead carbon (C1) is quaternary and sterically bulky.[3][2][4] Solvents that form tight solvation shells (like cold diethyl ether) may impede the approach of nucleophiles.[3][2] Higher boiling, Lewis-basic solvents are often required to stabilize transition states for reactions at this center.[1][3][2][4]

Solvent Solubility Screening Table

Data based on standard saturation limits at 25°C.

Solvent ClassSolventSolubility RatingApplication Relevance
Hydrocarbons n-Hexane / PentaneExcellent Purification (recrystallization), but poor for polar reactions.[1][3][2][4]
Chlorinated DCM / ChloroformExcellent Standard solvent for oxidations (Baeyer-Villiger) and amide coupling.[1][3][2][4]
Ethers THF (Tetrahydrofuran)High Preferred for Grignard/Lithium chemistry.[1][3][2][4] Better solvation of cations than Et₂O.[3][2][4]
Ethers Diethyl Ether (Et₂O)Good Good solubility, but low boiling point (35°C) limits thermal acceleration required for hindered ketones.[1][3][2]
Polar Aprotic DMSO / DMFModerate Used for nucleophilic substitutions on the cage (rare) or high-temp condensations.[1][3][2][4]
Protic Methanol / EthanolModerate Preferred for reductive amination (with additives).[1][3][2][4]
Aqueous WaterInsoluble Biphasic systems only.[1][3][2][4]

Part 2: Reaction-Specific Protocols

Scenario A: Nucleophilic Addition (Grignard Reaction)

Challenge: The bridgehead position creates a "neopentyl-like" steric environment.[1][3][2][4] Standard addition at 0°C often stalls or results in enolization (deprotonation of the


-methyl) rather than addition.[3][2]
Solution:  Use THF  instead of Diethyl Ether. THF has a higher boiling point (66°C vs 35°C) and is a stronger Lewis base, which breaks up Grignard aggregates (

)

, making the alkyl group more nucleophilic.[2]
Protocol 1: Grignard Addition to 1-Acetyl-BCO

Reagents: 1-Acetylbicyclo[2.2.2]octane (1.0 eq), RMgBr (1.5 eq), Anhydrous THF.[1][2]

  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Solvation: Dissolve 1-Ac-BCO in anhydrous THF (0.5 M concentration).

    • Note: Do not use Et₂O.[3][2][4] You will likely need to reflux, and Et₂O boils too low to overcome the activation energy of the hindered ketone.

  • Addition: Cool to 0°C. Add RMgBr dropwise.

  • Thermal Activation:

    • Allow to warm to Room Temperature (RT).[3][2][4]

    • Crucial Step: If TLC shows starting material remains after 1 hour, heat to reflux (66°C) for 2–4 hours. The rigid cage resists thermal decomposition, allowing for aggressive heating.[3][2]

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl.

    • Warning: Do not use HCl if the product is acid-sensitive (e.g., tertiary alcohols prone to elimination).[3][2]

  • Extraction: Extract with Et₂O (phase separation is cleaner than DCM for these lipophilic products).[3][2][4]

Scenario B: Reductive Amination (Drug Synthesis)

Challenge: Formation of the intermediate imine (Schiff base) is kinetically slow due to the bridgehead bulk blocking the carbonyl carbon.[3] Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger in DCE (1,2-Dichloroethane) or neat.[3][2]

Protocol 2: Sterically Demanding Reductive Amination

Reagents: 1-Acetyl-BCO (1.0 eq), Amine (1.2 eq), Ti(OiPr)₄ (1.5 eq), NaBH₄ (2.0 eq), MeOH/DCE.[2]

  • Imine Formation (The Dehydration Step):

    • Combine 1-Ac-BCO and the amine in anhydrous DCE (or neat if the amine is liquid).[2]

    • Add Ti(OiPr)₄ (1.5 eq).[3][2][4]

    • Stir at RT for 6–12 hours (or 50°C if the amine is also bulky).

    • Mechanism:[1][3][2][4][5][6] Titanium coordinates the ketone oxygen, activating it for attack, and irreversibly scavenges the water produced, driving equilibrium forward.

  • Reduction:

    • Dilute the mixture with Methanol (required to solubilize the borohydride).[3]

    • Add NaBH₄ portion-wise at 0°C.

    • Caution: Exothermic reaction.[3][2][4][5]

  • Workup (Titanium Removal):

    • Quench with 1N NaOH or saturated Rochelle’s salt solution.[3][2][4] Stir vigorously until the white titanium emulsion breaks into two clear layers (this may take 1 hour).

Part 3: Troubleshooting & Workup (The "Self-Validating" System)

The Sublimation Hazard

A unique property of bicyclo[2.2.2]octane derivatives is their high vapor pressure in the solid state (globular shape reduces crystal lattice energy).[3]

  • Risk: Leaving the product on a high-vacuum manifold (< 1 mbar) for extended periods will result in product loss into the pump trap.[3][2]

  • Validation: If your yield is unexpectedly low but the crude NMR was clean, check the vacuum trap for white crystals.

  • Corrective Action: Remove bulk solvent via Rotavap (40°C, 20 mbar).[3][2] Dry the final solid in a vacuum desiccator at ambient pressure or mild vacuum (50 mbar), not high vacuum.

Visualizing the Decision Process

The following diagram illustrates the logical flow for solvent selection based on the intended transformation.

SolventSelection Start Start: 1-Acetylbicyclo[2.2.2]octane ReactionType Select Reaction Type Start->ReactionType NuAdd Nucleophilic Addition (Grignard/Lithium) ReactionType->NuAdd RedAm Reductive Amination (Imine Formation) ReactionType->RedAm Oxidation Oxidation (Baeyer-Villiger) ReactionType->Oxidation SolventNu Solvent: Anhydrous THF (Avoid Et2O) NuAdd->SolventNu SolventRedAm Solvent: DCE + Ti(OiPr)4 then MeOH RedAm->SolventRedAm SolventOx Solvent: DCM or CHCl3 Oxidation->SolventOx ReasonNu Reason: Higher BP (66°C) for reflux; Better cation solvation. SolventNu->ReasonNu ReasonRedAm Reason: Lewis Acid needed to overcome bridgehead steric bulk. SolventRedAm->ReasonRedAm Workup CRITICAL WORKUP: Avoid High Vacuum (<1 mbar) SolventOx->Workup ReasonNu->Workup ReasonRedAm->Workup Sublimation Risk: Product Sublimation Workup->Sublimation Warning

Figure 1: Decision tree for solvent selection emphasizing reaction-specific constraints and the sublimation risk during workup.

Part 4: References

  • PharmaBlock Whitepaper. (2023). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring.[1][3][2][4][7] Retrieved from [3][2]

  • Mykhailiuk, P. K. (2019).[3][2][4][8] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839–2849.[3][2][8] Link

  • NIST Chemistry WebBook. (2024).[3][2][4] Bicyclo[2.2.2]octane Thermochemistry Data (Enthalpy of Sublimation). National Institute of Standards and Technology.[3][2][4][9] Link

  • Bhattacharyya, S. (1995).[3][2][4] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1-3.[2] (Standard protocol for hindered ketones).[3][2][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Temperature Parameters for Bridgehead Ketone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the thermodynamic and kinetic stability profiles of bridgehead ketones (where the carbonyl carbon is located at the bridgehead) and bridgehead-adjacent ketones (where the carbonyl is next to a bridgehead, subject to restricted enolization).

Crucial Distinction:

  • Type A (Bridgehead Carbonyls): e.g., Bicyclo[2.2.1]heptan-1-one. Historically considered "impossible" or transient due to extreme geometric strain (pyramidalization of

    
     carbon). Stability is strictly temperature-dependent (cryogenic).
    
  • Type B (Bridgehead-Adjacent Ketones): e.g., Bicyclo[2.2.1]heptan-2-one. Stable at room temperature, but enolization toward the bridgehead is forbidden by Bredt’s Rule (formation of Anti-Bredt Olefin/Enol).[1]

This guide provides protocols for stabilizing Type A intermediates and optimizing reaction conditions for Type B substrates.

Theoretical Framework: Strain & Temperature

The Bredt's Rule Barrier

Bredt's Rule dictates that a double bond cannot exist at the bridgehead of a bridged bicyclic system unless the rings are large enough (S


 7, where S is the sum of atoms in the bridges).[2]

For bridgehead ketones, instability arises from two factors:

  • Angle Strain: A carbonyl carbon prefers

    
     (
    
    
    
    ) planar geometry.[1] Small cages (e.g., adamantane, norbornane) force tetrahedral (
    
    
    ) or sharper angles.
  • Pyramidalization: The bridgehead carbonyl is forced into a pyramidal geometry, raising the HOMO energy and making it highly susceptible to nucleophilic attack or dimerization.

Temperature Thresholds

Temperature control shifts the system from thermodynamic control (decomposition/polymerization) to kinetic control (trapping).

StabilityThresholds Strain Geometric Strain (Pyramidal C=O) Result_Unstable Dimerization / Nucleophilic Attack Strain->Result_Unstable Thermodynamic Driver Result_Stable Kinetic Trapping (Observable/Reactable) Strain->Result_Stable Inhibited by Temp Temperature (> -78°C) Temp->Result_Unstable Provides Ea Cryo Cryogenic Temp (< -90°C) Cryo->Result_Stable Arrests Decomposition

Figure 1: Kinetic stability of strained bridgehead ketones is achieved only when thermal energy is insufficient to overcome the activation barrier for dimerization or strain-relief pathways.

Experimental Protocols

Protocol A: Cryogenic Trapping of Transient Bridgehead Ketones/Olefins

Applicability: Synthesizing highly strained intermediates (e.g., anti-Bredt enols or olefins) derived from bridgehead precursors.

Context: Recent breakthroughs (McDermott et al., Science 2024) have demonstrated that "impossible" anti-Bredt systems can be generated and trapped using fluoride-induced elimination at low temperatures.

Step-by-Step Workflow:

  • Precursor Selection: Use a silyl-pseudohalide precursor (e.g.,

    
    -silyl triflate) which allows for mild generation of the strained 
    
    
    
    -bond.
  • Cryo-Cooling:

    • Cool the reaction vessel to -78°C (Acetone/Dry Ice) or -100°C (MeOH/LiN

      
      ) depending on ring strain.
      
    • Critical: Maintain this temperature during the addition of the fluoride source.

  • Generation & Trapping:

    • Add CsF or TBAF (fluoride source) slowly.

    • Simultaneous Addition: The trapping agent (e.g., furan for Diels-Alder, or an amine for nucleophilic addition) must be present in the solution before the strained intermediate is generated.

  • Quenching:

    • Do not warm to room temperature until the trapping reaction is complete (monitor by low-temp NMR if available).

ParameterSpecificationReason
T_onset -78°C to -100°CPrevents immediate dimerization of the strained

-system.
Solvent THF or Et

O
Low freezing point; coordinates counter-ions.
Concentration Dilute (0.05 M)Minimizes intermolecular side reactions (dimerization).
Trapping Agent 5-10 equivalentsEnsures pseudo-first-order kinetics for the trapping step.
Protocol B: Regioselective Functionalization of Stable Ketones

Applicability: Functionalizing Bicyclo[2.2.1]heptan-2-one without violating Bredt's Rule.

Issue: Attempting to form an enolate at the bridgehead (C1) is energetically prohibitive due to the formation of an anti-Bredt enol. Solution: Kinetic control to force enolization at the C3 position (away from the bridgehead).

Workflow:

  • Base Selection: Use a bulky, non-nucleophilic base (LDA or LiTMP).

  • Temperature: -78°C .

    • Why: At higher temperatures (>-40°C), equilibration might occur, leading to decomposition or recovery of starting material.

  • Addition: Add the ketone to the base (inverse addition) to ensure excess base is always present, preventing proton transfer.

  • Electrophile: Add the electrophile (e.g., MeI, R-CHO) at -78°C.

EnolizationPathways Ketone Bicyclo[2.2.1]heptan-2-one Base LDA / -78°C Ketone->Base Path_Bridgehead Bridgehead Deprotonation (C1-H) Base->Path_Bridgehead Disfavored Path_Methylene Methylene Deprotonation (C3-H) Base->Path_Methylene Kinetic Control Inter_Unstable Anti-Bredt Enolate (Forbidden/High Energy) Path_Bridgehead->Inter_Unstable Violates Bredt's Rule Inter_Stable Stable Enolate (Planar C3) Path_Methylene->Inter_Stable Product C3-Functionalized Product Inter_Stable->Product

Figure 2: Regioselectivity is dictated by the prohibitive energy cost of the anti-Bredt enolate, effectively protecting the bridgehead position.

Troubleshooting & FAQs

Q1: I am attempting to synthesize 1-norbornanone (Bicyclo[2.2.1]heptan-1-one). Why does my reaction yield a polymer?

A: You are encountering the thermodynamic limit of the bridgehead carbonyl. The


 geometry required for the carbonyl is incompatible with the cage strain of the norbornane system.
  • Diagnosis: The "polymer" is likely a result of ring-opening polymerization or dimerization driven by strain relief.

  • Fix: You cannot isolate this as a stable solid. You must generate it in situ at

    
    C and trap it immediately with a nucleophile (e.g., MeOH) or diene.
    
Q2: Can I use room temperature for NMR characterization of my bridgehead enol ether?

A: No. If the enol ether double bond is at the bridgehead (Anti-Bredt), it will decompose at room temperature.

  • Recommendation: Use Variable Temperature (VT) NMR at -60°C or lower. Ensure your solvent (e.g.,

    
    , THF-
    
    
    
    ) is liquid at these temperatures.
Q3: Why does deuterium exchange fail at the bridgehead position of camphor?

A: Deuterium exchange requires the formation of an enol or enolate intermediate. Forming a double bond at the bridgehead of camphor violates Bredt's Rule.[2] Therefore, the bridgehead proton is kinetically inert to base-catalyzed exchange, despite being alpha to a carbonyl.

References

  • McDermott, L., et al. (2024). "A solution to the anti-Bredt olefin synthesis problem." Science, 386(6721).

    • Key Relevance: Defines the modern protocol for generating and trapping highly strained anti-Bredt systems using fluoride/silyl elimination.[3]

  • Bredt, J. (1924).[1][2] "Über sterische Hinderung in Brückenringen (Bredtsche Regel)." Justus Liebigs Annalen der Chemie, 437(1), 1-13.

    • Key Relevance: Foundational text establishing the geometric constraints of bridgehead double bonds.[1][2][4][5]

  • Warner, P. M. (1996). "Bredt's Rule." Chemical Reviews, 96(7), 2357–2434.

    • Key Relevance: Comprehensive review of strain energy and stability limits in bicyclic systems.
  • Michl, J., et al. (1989). "Twisted Bridgehead Bicyclic Lactams." Journal of the American Chemical Society.[6]

    • Key Relevance: Discusses the pyramidalization of carbonyls in constrained systems.

Sources

Technical Support Center: Crystallization of 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of obtaining high-quality crystalline material from this unique class of compounds. The rigid, three-dimensional nature of the bicyclo[2.2.2]octane (BCO) scaffold presents specific hurdles, including high solubility in common organic solvents and a propensity to form oils.

This document provides a structured approach to troubleshooting, moving from frequently asked questions for common issues to in-depth guides for persistent challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the crystallization of BCO-ketone derivatives.

Q1: My compound is completely soluble in the hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do first?

A: This is the most common issue and indicates that your solution is not reaching a state of supersaturation upon cooling; in other words, the solvent is too effective.[1] Here are the immediate steps to take:

  • Reduce Solvent Volume: The simplest solution is often to remove some of the solvent.[1] Gently heat the solution and allow a portion of the solvent to evaporate. Aim to reduce the volume by 25-50%, then allow it to cool slowly again.

  • Induce Nucleation: If the solution remains clear, it may be supersaturated but lacking a nucleation point for crystals to grow.[1]

    • Scratch Method: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for the first crystal to form.[1][2]

    • Seeding: If you have a pure crystal from a previous batch, add one tiny "seed" crystal to the solution. This will act as a template for crystal growth.[3][4]

  • Introduce an Anti-Solvent: If reducing the volume is ineffective, you can add an "anti-solvent" (also known as a non-solvent). This is a solvent in which your compound is insoluble but which is miscible with your primary solvent.[5] Add the anti-solvent dropwise to the solution at room temperature until a persistent cloudiness appears, then gently warm the mixture until it becomes clear again. Cooling this new binary solvent system should yield crystals.

Q2: I'm getting a viscous oil instead of solid crystals. What is "oiling out" and how can I prevent it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This typically happens under two conditions:

  • The solution is cooled so rapidly that the compound comes out of solution above its melting point.[7]

  • The presence of impurities significantly depresses the melting point of your compound.

Solutions to Prevent Oiling Out:

  • Slow Down the Cooling: This is the most critical factor. Do not rush the cooling process by immediately placing the flask in an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask (e.g., by placing it on a wooden block or in a large beaker of warm water) can promote the slow cooling needed for orderly crystal formation.[1]

  • Use More Solvent: While it seems counterintuitive, sometimes using slightly more than the minimum amount of hot solvent can prevent premature precipitation at a higher temperature, giving the molecules more time and space to align correctly as the solution cools.[2]

  • Change Solvents: Select a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your solute, oiling out is highly likely.[7]

  • Re-dissolve and Try Again: If an oil forms, reheat the solution until the oil completely redissolves (you may need to add a small amount of additional solvent). Then, attempt to recrystallize using a much slower cooling rate.[1][7]

Q3: How do I choose a good starting solvent for my specific 1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one derivative?

A: The core principle is "like dissolves like."[8] The BCO core is nonpolar, while the ethanone (ketone) group provides polarity. The ideal solvent should dissolve the compound when hot but poorly when cold.[9]

  • Initial Polarity Assessment: For the base structure, start with solvents of intermediate polarity like acetone, ethyl acetate, or dichloromethane (DCM).

  • Consider Derivatives:

    • If your derivative has additional polar groups (e.g., hydroxyls, amines), you may need more polar solvents like ethanol or isopropanol.

    • If your derivative has large, nonpolar groups, you may find it more soluble in less polar solvents like toluene or THF, requiring a nonpolar anti-solvent like heptane or hexane.

  • Systematic Screening: The most reliable method is to perform a small-scale solvent screen.[10][11] See Protocol A for a detailed methodology. A summary of useful solvents is provided in Table 1 .

Q4: What exactly is "seeding" and when is it necessary?

A: Seeding is a technique where a small, pre-existing crystal of the pure compound is added to a supersaturated solution to initiate crystallization.[3] It serves as a template, bypassing the often difficult initial nucleation step.

You should use seeding when:

  • You consistently get oils or no precipitation at all.

  • Spontaneous crystallization is very slow (taking many days).[4]

  • You need to control the crystal form (polymorphism), as seeding with a specific polymorph will encourage the growth of that same form.[12]

Part 2: In-Depth Troubleshooting Guides

For more persistent crystallization problems, a more systematic approach is required.

Guide 1: Overcoming the Persistent Oil

If basic troubleshooting fails to convert an oil into a solid, more advanced techniques are necessary.

  • Technique A: Trituration If you have a persistent oil, remove the bulk of the solvent. Add a small amount of a solvent in which your compound is known to be poorly soluble (e.g., hexane or pentane). Vigorously stir or scratch the oil with a spatula or glass rod. This mechanical agitation can sometimes induce nucleation. Remove the solvent and repeat the process several times.

  • Technique B: Slow Evaporation from a Binary Solvent System

    • Dissolve the oil in a small amount of a good, volatile solvent (e.g., dichloromethane or diethyl ether).

    • Add a poor, less volatile solvent (e.g., hexane or toluene) until the solution is faintly turbid.

    • Add a drop or two of the good solvent to clarify the solution.

    • Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed. The more volatile "good" solvent will slowly evaporate, gradually bringing the solution to a state of supersaturation and hopefully inducing crystallization.[13][14]

  • Technique C: Vapor Diffusion This is a powerful technique for difficult compounds when only small amounts of material are available.[13] The compound is dissolved in a "good" solvent and placed in a sealed chamber with a larger reservoir of a "bad" (anti) solvent. The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystal growth.[15][16] See Protocol B for a detailed procedure.

Guide 2: Understanding and Controlling Polymorphism

Polymorphism is the ability of a compound to crystallize in multiple different crystal lattice arrangements. These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability, making polymorph control a critical aspect of drug development.[17][18][19]

  • Factors Influencing Polymorphism:

    • Solvent: The solvent can interact with the solute in specific ways, favoring the nucleation of one polymorph over another.[18][20]

    • Temperature & Cooling Rate: Different polymorphs can be thermodynamically stable at different temperatures.[17] Rapid cooling often yields a less stable (kinetically favored) form, while slow cooling favors the most stable (thermodynamically favored) form.[21]

    • Supersaturation: The level of supersaturation can dictate which polymorph nucleates first.[20]

  • Strategies for Polymorph Control:

    • Screening: Perform crystallization experiments across a wide range of solvents and temperatures to identify what conditions produce different forms.

    • Seeding: This is the most direct method for control. Once a desired polymorph has been isolated, using it to seed subsequent crystallizations under carefully controlled conditions will promote the growth of that specific form.[12]

Part 3: Data & Experimental Protocols
Table 1: Common Solvents for Crystallization

This table provides a reference for selecting appropriate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity IndexNotes & Common Pairings
Non-Polar
n-Hexane690.1Excellent anti-solvent.[9] Often paired with Ethyl Acetate or DCM.
Cyclohexane810.2Good anti-solvent. Can be paired with THF or Ethanol.[13]
Toluene1112.4Good for aromatic compounds. High boiling point can be a drawback.[9]
Intermediate Polarity
Diethyl Ether352.8Very volatile. Good for slow evaporation but flammable.
Dichloromethane (DCM)403.1Excellent solvent, but volatility can make control difficult.
Tetrahydrofuran (THF)664.0Good general-purpose solvent.
Ethyl Acetate774.4Excellent, versatile solvent. Often paired with hexanes.
Acetone565.1Strong solvent, often needs an anti-solvent. Can be paired with water.[9]
Polar
Isopropanol823.9Good for compounds with H-bond donors/acceptors.
Ethanol784.3Often used in a pair with water or cyclohexane.[13]
Methanol655.1Very polar. Often requires an anti-solvent like THF or Hexane.[13]
Water10010.2Only for highly polar derivatives. Often used as an anti-solvent.
Protocol A: Systematic Small-Scale Solvent Screening
  • Preparation: In separate small vials or test tubes, place ~10-20 mg of your crude BCO derivative.

  • Solubility Test (Room Temp): To each vial, add a single solvent (from Table 1 ) dropwise, vortexing after each addition. Note how many drops are required to dissolve the compound at room temperature. A good solvent will require several drops; if it dissolves in 1-2 drops, it is likely too strong. If it is insoluble after ~1 mL, it is a poor solvent but may be a good anti-solvent.

  • Solubility Test (Hot): For solvents where the compound was sparingly soluble at room temperature, heat the vial gently (e.g., with a heat gun or in a warm sand bath). Add more solvent dropwise until the compound fully dissolves. A good candidate will dissolve completely upon heating.

  • Cooling Test: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observation: Record your observations. The ideal solvent is one that dissolves the compound when hot and produces a high yield of crystalline solid upon cooling.

Protocol B: Vapor Diffusion Crystallization (Sitting Drop Method)

This protocol is adapted from standard macromolecular crystallization techniques but is highly effective for small organic molecules.[15][16][22]

  • Prepare the Reservoir: In the outer well of a crystallization plate or a larger vial, add 0.5-1.0 mL of a suitable anti-solvent (e.g., hexane).

  • Prepare the Sample Drop: In a smaller inner vial (or on the "sitting drop" post of a crystallization plate), dissolve 5-10 mg of your compound in a minimal amount of a volatile "good" solvent (e.g., 2-4 drops of DCM or THF).

  • Seal the System: Place the inner vial inside the larger vial, ensuring the inner vial does not touch the walls.[13] Seal the outer vial tightly with a cap or parafilm.

  • Equilibrate: Leave the sealed system undisturbed in a location free from vibrations and temperature fluctuations.

  • Monitor: Over several hours to days, the vapor from the anti-solvent in the reservoir will slowly diffuse into the sample drop, causing the compound to slowly precipitate. Check for crystal growth periodically without disturbing the setup.

Part 4: Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Start with Hot, Saturated Solution cool Cool Slowly to Room Temp start->cool observe Observe Outcome cool->observe crystals High-Quality Crystals Formed observe->crystals Yes no_xtal No Crystals, Clear Solution observe->no_xtal No oil Oil Forms observe->oil Oiling Out end_process Collect, Wash, & Dry Crystals crystals->end_process too_much_solvent Too Much Solvent? no_xtal->too_much_solvent reheat Reheat to Dissolve Oil oil->reheat induce Induce Nucleation (Scratch / Seed) too_much_solvent->induce No reduce_vol Reduce Volume & Recool too_much_solvent->reduce_vol Yes induce->observe add_anti Try Anti-Solvent induce->add_anti Fails reduce_vol->cool add_anti->cool slow_cool Cool Slower / Add More Solvent reheat->slow_cool slow_cool->observe change_solvent Change Solvent (Lower BP) slow_cool->change_solvent Fails change_solvent->start adv_tech Use Advanced Techniques (Guide 1) change_solvent->adv_tech Fails

Caption: A decision-making workflow for troubleshooting crystallization.

Vapor Diffusion Experimental Setup

This diagram illustrates the principle of vapor diffusion for crystallization.

Sources

Validation & Comparative

Comparative Guide: Bioactivity of Bicyclo[2.2.2]octane vs. Adamantane Derivatives

[1]

Executive Summary: The "Cage" Wars in Medicinal Chemistry

In the optimization of lead compounds, the transition from a flat aromatic ring (phenyl) to a three-dimensional saturated scaffold is a proven strategy to escape "flatland," improving solubility and patentability. While Adamantane (C10) has historically been the "lipophilic bullet" of choice, Bicyclo[2.2.2]octane (BCO, C8) has emerged as a superior alternative in specific contexts.

This guide objectively compares these two scaffolds. The core finding is that while Adamantane offers maximum lipophilic bulk and metabolic shielding, BCO provides a more balanced physicochemical profile—offering comparable potency with significantly improved aqueous solubility (often 2–10x) and a more tunable metabolic liability.

Physicochemical & Structural Analysis

The choice between Adamantane and BCO is rarely about binding affinity alone; it is about the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Structural Dimensions and Lipophilicity

Adamantane is a diamondoid cage, rigid and spherical. BCO is slightly smaller and less lipophilic, which is critical when a lead compound is suffering from "molecular obesity" (excessive lipophilicity leading to poor solubility and off-target toxicity).

FeatureAdamantane (C10H16)Bicyclo[2.2.2]octane (C8H14)Impact on Bioactivity
Geometry Spherical (Diamond lattice)Twisted Boat/Chair (D3h symmetry)BCO is slightly less bulky, fitting smaller hydrophobic pockets.
Bridgehead Dist. ~2.52 Å (C1-C3)~2.60 Å (C1-C4)BCO mimics the para-phenyl vector (2.79 Å) more closely than adamantane.
LogP (Lipophilicity) ~4.2 (High)~3.0 – 3.2 (Moderate)BCO improves water solubility by lowering LogP.
Solubility Poor (High crystal lattice energy)Moderate to GoodBCO disrupts crystal packing more effectively than the highly symmetric adamantane.
Metabolic Fate "Metabolic Brick" or CYP450 HydroxylationOxidative functionalizationBCO is generally more metabolically stable than phenyl but less resistant than adamantane.
Visualization: Structural Bioisosterism

The following diagram illustrates the structural relationship and property drift between these scaffolds and the phenyl ring they often replace.

Bioisostere_Mapcluster_propsProperty GradientPhenylPhenyl Ring(Flat, Aromatic)Ref LogP: ~2.1BCOBicyclo[2.2.2]octane(3D, Saturated)LogP: ~3.2Bridgehead: 2.60 ÅPhenyl->BCOEscape Flatland+Solubility+Metabolic StabilityAdamantaneAdamantane(Bulky, Spherical)LogP: ~4.2Bridgehead: 2.52 ÅPhenyl->AdamantaneMax Hydrophobicity+BBB PenetrationAdamantane->BCOOptimization:Reduce LogPIncrease SolubilitySolubilitySolubility:BCO > AdamantaneMetStabMetabolic Stability:Adamantane > BCO > Phenyl

Caption: Bioisosteric relationship map showing the transition from 2D phenyl rings to 3D cages. BCO serves as a middle ground, offering 3D character without the excessive lipophilicity of adamantane.

Therapeutic Case Studies: The Data

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are potent anti-inflammatory agents.[1] A major hurdle in their development has been the poor solubility of adamantane-based urea leads.

Experimental Comparison: Researchers replaced the adamantane moiety with bicyclic scaffolds (including BCO and norcamphane derivatives) to improve "drug-likeness."

Compound ScaffoldIC50 (Human sEH)Solubility (PBS, pH 7.4)Melting Point
Adamantane-Urea (t-AUCB) 2.0 nM~20 µM~270°C
Bicyclic-Urea (Norcamphane) 1.5 nM~45 µM (2.2x higher)< 200°C
BCO-Urea Derivative 0.4 - 2.0 nM> 200 µM (10x higher) Lower

Key Insight: The BCO and related bicyclic scaffolds maintained the nanomolar potency required for efficacy but solved the formulation bottleneck by increasing solubility up to 10-fold. The lower melting point indicates a disruption of the crystal lattice, facilitating dissolution.

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)

Inhibitors of 11

23

Activity Profile:

  • Adamantane Derivatives (e.g., Cmpd 72): Potent (IC50 ~50-70 nM) but often required fluorination to block metabolic hot-spots.

  • BCO Derivatives (e.g., Cmpd 370):

    • hHSD1 IC50: 13 nM (Superior Potency)

    • Selectivity (vs HSD2): >100,000 nM (Excellent)

    • PK Profile: Improved oral bioavailability in rat models compared to adamantane analogs.

P2X7 Receptor Antagonists

The P2X7 receptor features a large hydrophobic allosteric pocket. Adamantane fits this perfectly (e.g., AstraZeneca's AZD9056). However, "escaping" the adamantane patent space and improving CNS penetration often drives the switch to BCO.

  • Mechanism: Both scaffolds act as "corks" in the allosteric pocket, preventing the channel from opening to its dilated pore state.

  • Performance: While adamantane often yields slightly higher intrinsic affinity due to bulk, BCO derivatives (often substituted with polar groups) offer better CNS MPO (Multi-Parameter Optimization) scores by lowering lipophilicity (LogD).

Decision Framework: When to Switch?

Use this logic tree to determine the appropriate scaffold for your lead optimization program.

Scaffold_Decision_TreeStartLead Optimization:Hydrophobic Pocket FitQ1Current Scaffold?Start->Q1PhenylPhenyl / AromaticQ1->PhenylStarting PointAdamAdamantaneQ1->AdamStarting PointQ2_PhenylIssue: Metabolic Stabilityor Solubility?Phenyl->Q2_PhenylQ2_AdamIssue: Solubility orPatent Space?Adam->Q2_AdamSoln_BCOSwitch to BCO(Retains Vector, +Solubility)Q2_Phenyl->Soln_BCONeed BalanceSoln_AdamSwitch to Adamantane(Max Stability, -Solubility)Q2_Phenyl->Soln_AdamNeed Max LipophilicitySoln_BCO2Switch to BCO(10x Solubility Gain)Q2_Adam->Soln_BCO2Solubility CriticalSoln_PolarAdd Polar Groupsto AdamantaneQ2_Adam->Soln_PolarAffinity Critical

Caption: Decision tree for scaffold selection. BCO is the preferred route when solubility or patentability are the primary constraints.

Experimental Protocols

To validate the bioactivity differences in your own lab, use these standardized protocols.

Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (

Protocol:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

    • Critical Step: Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition, but verify solubility of adamantane derivatives at 1 µM using dynamic light scattering (DLS) if possible.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 200 µL ice-cold acetonitrile (containing internal standard, e.g., tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .[4]
    
    • Expectation: Adamantane

      
       min (unless specific hydroxylation occurs). BCO 
      
      
      min (tunable).
Fluorescent sEH Inhibition Assay

Objective: Quantify potency differences.[5][6]

Protocol:

  • Reagents: Recombinant human sEH and substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Setup: In a black 96-well plate, mix 180 µL of enzyme solution (in 25 mM Bis-Tris/HCl, pH 7.0, 0.1 mg/mL BSA) with 20 µL of inhibitor (serially diluted in DMSO/buffer).

  • Reaction: Incubate at 30°C for 5 min. Add substrate (final conc. 50 µM).

  • Detection: Measure fluorescence (Ex 330 nm / Em 465 nm) kinetically for 10-30 min.

  • Data: Calculate IC50 using a 4-parameter logistic fit.

References

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.[5] Link

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 2013. Link

  • Synthesis and structural activity rel

    
    -HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 2006. Link
    
  • Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles. Bioorganic & Medicinal Chemistry Letters, 2017. Link

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications/ResearchGate, 2023. Link

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